molecular formula C5H3ClN2O B566291 3-Chloropyridazine-4-carbaldehyde CAS No. 1797131-37-3

3-Chloropyridazine-4-carbaldehyde

Cat. No. B566291
CAS RN: 1797131-37-3
M. Wt: 142.542
InChI Key: OSMHIDQDYHOUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyridazine-4-carbaldehyde is a di-substituted pyridazine derivative potentially used in the synthetic preparation of pharmaceutical goods . It has a molecular weight of 142.54 and a molecular formula of C5H3ClN2O .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring with a chlorine atom and a carbaldehyde group attached . The molecule has a complexity of 109 and a topological polar surface area of 42.8Ų .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridinecarboxaldehydes, which are structurally similar, have been studied for their structural, energetic, and vibrational properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 142.54 and a molecular formula of C5H3ClN2O . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Chloropyridazine-4-carbaldehyde is used in the preparation of various heterocyclic compounds. For instance, its derivatives, 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, are synthesized through the Vilsmeier–Haack reaction. These derivatives are then used to create chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010).

Biological Evaluation

  • The 3-carbaldehyde derivatives of heterocyclic compounds containing bridgehead nitrogen, which can be synthesized from compounds like this compound, have been found to exhibit strong antibacterial and antifungal activities. These derivatives are tested against various bacterial and fungal species, showing high effectiveness (Al-Lami & Mahmoud, 2018).

DNA Binding Studies and Antioxidant Activity

  • Rare earth complexes with ligands derived from this compound have been synthesized and characterized. Studies on their DNA binding properties and antioxidant activities revealed that these complexes bind to DNA via an intercalation mode and possess significant antioxidant activities, better than the ligands alone (Li & Yang, 2009).

Antimicrobial Agents

  • Derivatives of this compound have been synthesized and evaluated as antimicrobial agents. For example, Schiff bases of 4-Chloro-3-coumarin aldehyde showed significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloropyridazine-4-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 3-Chloropyridazine-4-carbaldehyde are not available, research on pyrazole derivatives, which are structurally similar, has been focused on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

3-chloropyridazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-4(3-9)1-2-7-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMHIDQDYHOUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.